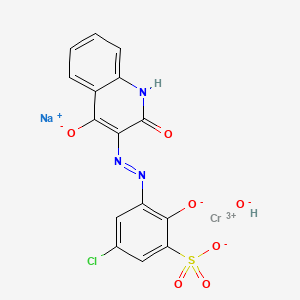
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- is a complex organic compound with a chromate anion. This compound is notable for its intricate structure, which includes a quinoline ring, azo linkage, and sulfonate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- typically involves multiple steps:
Formation of the Quinoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Azo Coupling: The quinoline derivative is then subjected to azo coupling with a diazonium salt, forming the azo linkage.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonate group.
Chromate Incorporation: Finally, the chromate anion is introduced through a reaction with a suitable chromate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The chromate anion can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under certain conditions, the compound can be reduced, altering its oxidation state.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s chromate anion can be used in studies involving oxidative stress and cellular metabolism.
Industry: It is employed in the manufacturing of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- involves its interaction with molecular targets and pathways:
Molecular Targets: The chromate anion can interact with cellular components, leading to oxidative stress and potential cellular damage.
Pathways Involved: The compound may affect pathways related to oxidative phosphorylation and cellular respiration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, potassium, (T-4)-
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, ammonium, (T-4)-
Uniqueness
The sodium salt form of this compound is unique due to its specific solubility and reactivity properties, making it suitable for particular applications where other salts may not be as effective.
Propriétés
Numéro CAS |
6408-34-0 |
|---|---|
Formule moléculaire |
C15H8ClCrN3O7S.Na C15H8ClCrN3NaO7S |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
sodium;5-chloro-2-oxido-3-[(4-oxido-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C15H10ClN3O6S.Cr.Na.H2O/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;;;/h1-6,21H,(H2,17,20,22)(H,23,24,25);;;1H2/q;+3;+1;/p-4 |
Clé InChI |
PDJATEKQRVFSIE-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


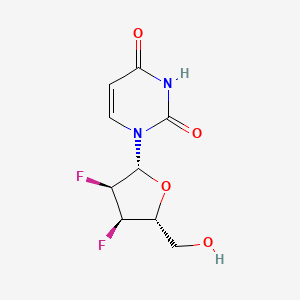
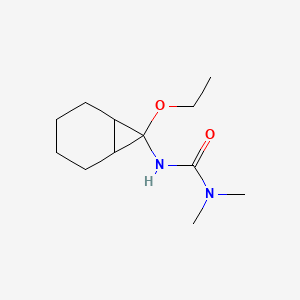
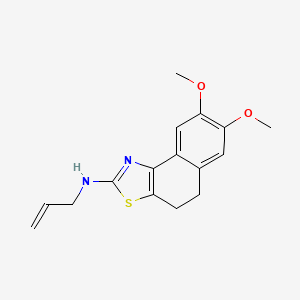
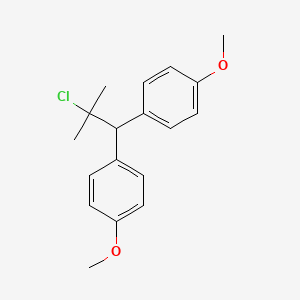
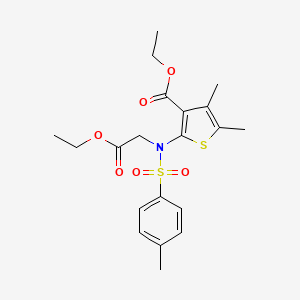
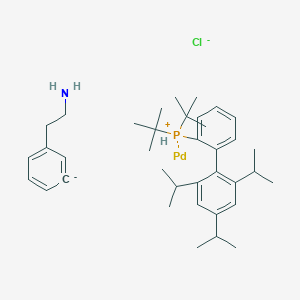
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
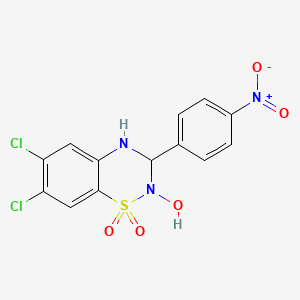
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
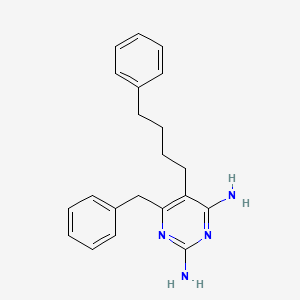
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)
